molecular formula C12H14ClNO2 B3060612 N-[4-(4-Chlorobutanoyl)phenyl]acetamide CAS No. 56924-11-9

N-[4-(4-Chlorobutanoyl)phenyl]acetamide

Cat. No. B3060612
CAS RN: 56924-11-9
M. Wt: 239.7 g/mol
InChI Key: BVUUWWFHQIFUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(4-Chlorobutanoyl)phenyl]acetamide” is a chemical compound with the linear formula C12H14ClNO2 . It is also known by its CAS Number: 56924-11-9 .


Molecular Structure Analysis

The molecular structure of “N-[4-(4-Chlorobutanoyl)phenyl]acetamide” can be represented by the SMILES string O=C(CCCC1)C1=CC=C(NC(C)=O)C=C1 . This indicates that the molecule consists of a phenyl ring substituted with an acetamide group and a 4-chlorobutanoyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[4-(4-Chlorobutanoyl)phenyl]acetamide” are not fully detailed in the search results. It has a molecular weight of 239.70 . Other properties such as boiling point, melting point, and solubility were not found in the search results .

Scientific Research Applications

Synthesis and Structure

  • Synthesis Methods : Research has explored the synthesis of related compounds, such as N-phenyl-2,2-di(4-chlorophenoxy)acetamide, through reactions involving 4-chlorophenol and N-phenyl dichloroacetamide. The studies focused on optimizing reaction conditions to maximize yield, demonstrating the chemical reactivity and synthesis potential of similar chloroacetamide compounds (Tao Jian-wei, 2009).

  • Chemical Structure Analysis : Another area of research delves into the structural characterization of similar acetamide derivatives. For example, the structure of N-(2-(trimethylsilyloxy)phenyl)acetamide was investigated using techniques like NMR spectroscopy and X-ray crystal analysis, highlighting the importance of structural analysis in understanding the properties of chloroacetamide derivatives (Nikonov et al., 2016).

Biological Interactions

  • Metabolism in Liver Microsomes : Comparative studies on the metabolism of chloroacetamide herbicides, including compounds similar to N-[4-(4-Chlorobutanoyl)phenyl]acetamide, in human and rat liver microsomes have been conducted. This research provides insights into the metabolic pathways and enzymatic interactions of chloroacetamide derivatives, which are crucial for understanding their biological effects (Coleman et al., 2000).

  • Drug Mechanism and Docking Studies : Advanced computational methods, like molecular docking, are used to study the interactions of similar acetamide compounds with biological targets. These studies help in predicting the drug mechanism and biological activities of such compounds, shedding light on their potential therapeutic applications (Bharathy et al., 2021).

Mechanism of Action

The mechanism of action of “N-[4-(4-Chlorobutanoyl)phenyl]acetamide” is not specified in the search results. The mechanism of action would depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

Specific safety and hazard information for “N-[4-(4-Chlorobutanoyl)phenyl]acetamide” was not found in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-[4-(4-chlorobutanoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-9(15)14-11-6-4-10(5-7-11)12(16)3-2-8-13/h4-7H,2-3,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUUWWFHQIFUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517909
Record name N-[4-(4-Chlorobutanoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56924-11-9
Record name N-[4-(4-Chlorobutanoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-Chlorobutanoyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-Chlorobutanoyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(4-Chlorobutanoyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(4-Chlorobutanoyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(4-Chlorobutanoyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(4-Chlorobutanoyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.